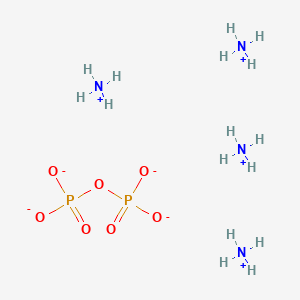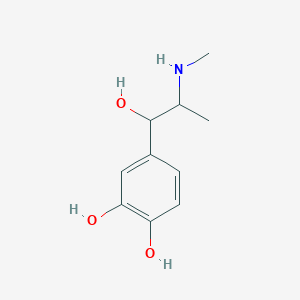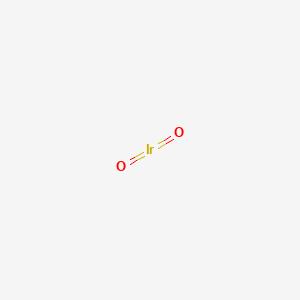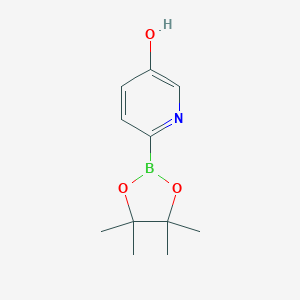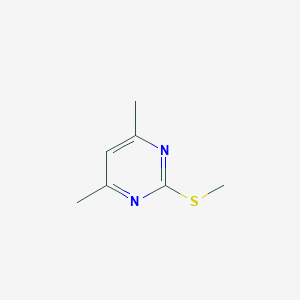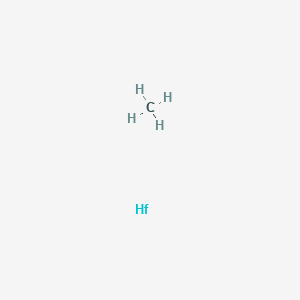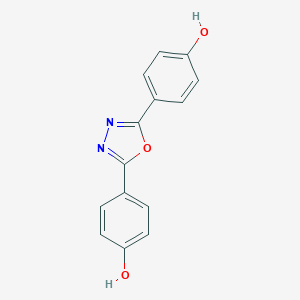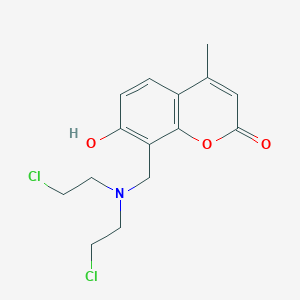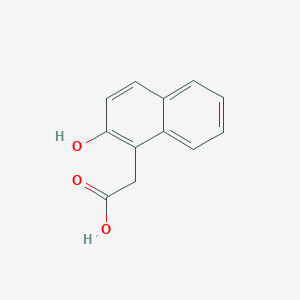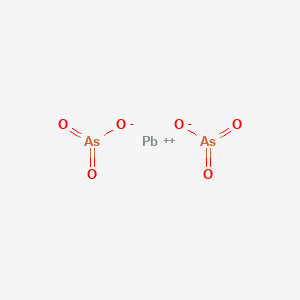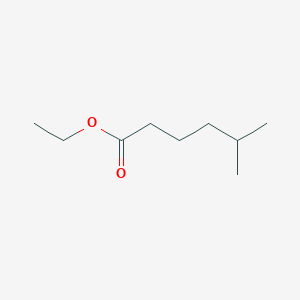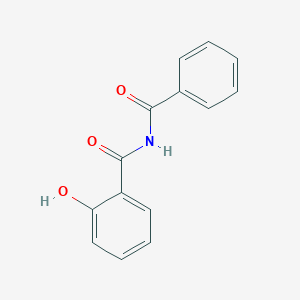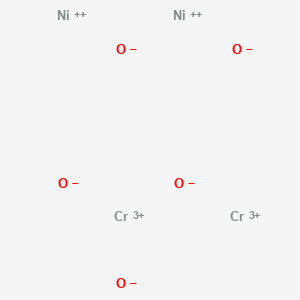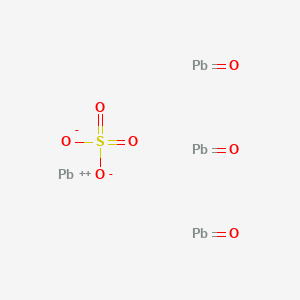
Lead(2+);oxolead;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Lead(2+);oxolead;sulfate is a compound with the molecular formula O7Pb4S and a molecular weight of 972.8608. It is related to Lead(II) sulfate (PbSO4), which is a white solid that appears white in microcrystalline form . It is also known as fast white, milk white, sulfuric acid lead salt, or anglesite .
Synthesis Analysis
Lead(II) sulfate nanostructures have been synthesized successfully via a hydrothermal approach with a new precursor . The products were characterized with X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and UV–Vis diffuse reflectance spectroscopy (DRS) . The effect of different sulfur sources was investigated on product size and morphology .Molecular Structure Analysis
Anglesite (lead(II) sulfate, PbSO4) adopts the same orthorhombic crystal structure as celestite (strontium sulfate, SrSO4) and barite (barium sulfate, BaSO4) . Each lead(II) ion is surrounded by 12 oxygen atoms from 7 sulfate ions, forming a PbO12 polyhedron .Chemical Reactions Analysis
In qualitative analysis of inorganic chemistry, there are tests to identify Pb2+ ion from other cations . Lead ion forms soluble compounds and insoluble compounds in water and some of them have colors . PbCO3, PbSO4 are insoluble white precipitates .Physical And Chemical Properties Analysis
Lead(II) sulfate has a chemical formula of PbSO4 and a molar mass of 303.26 g/mol . It appears as a white solid with a density of 6.29 g/cm3 . It has a melting point of 1,087 °C and is poorly soluble in water .Safety And Hazards
Eigenschaften
IUPAC Name |
lead(2+);oxolead;sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.3O.4Pb/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);;;;;;;/q;;;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGNLQBHIXGZMQ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].O=[Pb].O=[Pb].O=[Pb].[Pb+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O7Pb4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
9.7e+02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lead(2+);oxolead;sulfate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

